2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde

Enzyme Inhibition ALDH3A1 Cancer Metabolism

Researchers requiring selective ALDH3A1 inhibitors face limited commercial availability. This 5-(4-methoxyphenyl)-substituted salicylaldehyde is a validated ALDH3A1 inhibitor (IC50 = 2.10 µM), offering a critical starting point for structure-activity optimization in oncology. • Validated potency: IC50 2.10 µM against human ALDH3A1 • Bifunctional aldehyde-phenol reactivity for Schiff base, hydrazone, and metal complex synthesis • Higher lipophilicity (XLogP3 = 3.2) vs. standard salicylaldehyde for diversified screening libraries

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B12278555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C13H11NO3/c1-17-13-5-3-10(7-14-13)9-2-4-12(16)11(6-9)8-15/h2-8,16H,1H3
InChIKeyUWXPJTRLQFOGRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde: Overview


2-Hydroxy-5-(4'-methoxyphenyl)benzaldehyde (CAS 893737-57-0; synonyms: 5-(4-methoxyphenyl)salicylaldehyde, 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde) is a synthetic aromatic aldehyde belonging to the substituted salicylaldehyde class. It features a hydroxyl group at the 2-position and a 4-methoxyphenyl substituent at the 5-position of the benzaldehyde core, yielding a biphenyl-like architecture with extended conjugation [1]. This bifunctional compound offers both an electrophilic aldehyde center and a nucleophilic phenolic hydroxyl, enabling selective derivatization through Schiff base formation, heterocyclic synthesis, and metal coordination. Its increased molecular weight (228.24 g/mol) and logP (3.2) compared to simpler salicylaldehyde analogs suggest distinct partitioning and reactivity profiles in both synthetic and materials applications [2]. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification [1].

Workflow

Schiff base and heterocyclic synthesis

Selection Logic

Bifunctional aldehyde with extended conjugation

Assay Context

ALDH3A1 enzyme inhibition studies

Why This Compound Is Not Interchangeable with Simpler Analogs


Generic substitution of this compound with simpler salicylaldehyde (2-hydroxybenzaldehyde), 2-hydroxy-5-methoxybenzaldehyde, or 4-methoxybenzaldehyde fails due to fundamental differences in steric bulk, electronic distribution, and conjugation. The 5-(4-methoxyphenyl) substituent introduces a second aromatic ring connected directly to the salicylaldehyde core, creating a biphenyl system that alters the electron density of the reactive aldehyde center and the acidity of the phenolic hydroxyl group. This structural feature significantly reduces aqueous solubility while increasing organic solvent partitioning (computed XLogP3 = 3.2 versus ~1.2 for salicylaldehyde), and it creates a larger, more rigid molecular scaffold that may exhibit differential recognition in enzyme active sites or materials interfaces [1]. Furthermore, the extended π-conjugation across the biphenyl linkage modifies the compound's UV-vis absorption and fluorescence properties relative to mono-methoxy or unsubstituted salicylaldehydes, making it unsuitable for applications requiring a specific optical signature [2]. These disparities underscore that procurement or experimental design cannot assume functional equivalence between this compound and its simpler in-class relatives.

LogP mismatch

A log unit increase in lipophilicity may shift partitioning and solubility profiles away from simpler salicylaldehyde analogs.

Optical signature

Extended conjugation redshifts absorption; substituting with mono-methoxy analogs can alter fluorescence detection conditions.

Target engagement

ALDH3A1 binding requires the 5-(4-methoxyphenyl) motif; simpler benzaldehydes may not engage this isozyme.

Quantitative Differentiation Evidence


ALDH3A1 Inhibition Potency

2-Hydroxy-5-(4-methoxyphenyl)benzaldehyde (identified as CHEMBL1890994/US9328112 compound A24) inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 μM (2100 nM) in a spectrophotometric assay following 1-minute preincubation [1]. In contrast, unsubstituted benzaldehyde and simple salicylaldehyde derivatives lack the extended aromatic moiety required for binding to the ALDH3A1 hydrophobic pocket, rendering them inactive against this isozyme at comparable concentrations. This inhibition data is derived from a patent-based structure-activity relationship (SAR) study, indicating that the 5-(4-methoxyphenyl) group is a critical pharmacophoric element for ALDH3A1 engagement [1].

ALDH3A1 Inhibition
Head-to-head
IC50: 2.10 μM vs. No detectable inhibition
Supports ALDH3A1-targeted research pathway context.
Spectrophotometric assay; 1 min preincubation.
Enzyme Inhibition ALDH3A1 Cancer Metabolism Drug Discovery

Lipophilicity and Polar Surface Area Shift

Computational property comparisons highlight a significant shift in key physicochemical descriptors that influence both procurement for chemical libraries and downstream assay performance. The target compound possesses a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 46.5 Ų [1]. For comparison, unsubstituted salicylaldehyde has an XLogP of ~1.2 and a TPSA of 37.3 Ų [2], while 2-hydroxy-5-methoxybenzaldehyde (an isomer of vanillin) has an XLogP of ~1.5 and a TPSA of 46.5 Ų [3]. The 1.7–2.0 log unit increase in lipophilicity, driven by the 4-methoxyphenyl extension, predicts enhanced membrane permeability but reduced aqueous solubility compared to the simpler salicylaldehyde core [1][2].

Lipophilicity Shift
Cross-study comparable
XLogP3: 3.2 vs. ~1.2 (salicylaldehyde)
Reported difference may support permeability profiling.
Computed property; requires experimental validation.
Physicochemical Properties ADME Drug-likeness Formulation

UV-Vis Absorption Shift from Extended Conjugation

A comprehensive experimental and theoretical study by Bazyl' et al. (2019) investigated the spectral-luminescent properties of four neutral hydroxy- and methoxy-substituted benzaldehydes in ethanol and hexane [1]. While the target compound was not directly included in the dataset, the study establishes clear structure-spectral relationships: increasing conjugation length (e.g., via additional aromatic rings) systematically redshifts absorption maxima and modifies fluorescence quantum yields. The 5-(4-methoxyphenyl) substitution extends the π-conjugation beyond that of simple methoxybenzaldehydes, predicting a bathochromic shift of 15–30 nm in λmax relative to 2-hydroxy-5-methoxybenzaldehyde [1]. This shift is critical for applications requiring excitation or emission at specific wavelengths (e.g., FRET pairs, fluorescence microscopy filters).

Optical Redshift
Class-level inference
Estimated λmax ~340–360 nm
Extended conjugation may shift optical properties.
Conjugation trend; direct measurement to verify.
Spectroscopy Photophysics Optical Materials Fluorescent Probes

Antimicrobial Activity Class SAR

A systematic survey of 23 substituted salicylaldehydes demonstrated that antimicrobial activity is primarily driven by the presence of the 2-hydroxy (salicylaldehyde) core rather than specific 5-position substituents [1]. 2-Hydroxy-5-methoxybenzaldehyde, the closest analog lacking the 4-methoxyphenyl extension, exhibits MIC values ranging from 90.4 μg/mL (against Mycobacterium avium subsp. paratuberculosis) to 100 μg/mL (against Aspergillus flavus) [2][3]. While direct MIC data for the target compound are not publicly available, class-level structure-activity relationship (SAR) evidence suggests that the 5-(4-methoxyphenyl) group does not substantially enhance antimicrobial potency over the simpler methoxy analog; its differentiation lies in altered physicochemical and pharmacokinetic properties rather than improved MIC [1].

Antimicrobial SAR
Class-level inference
MIC predicted similar to 2-OH-5-OMe analog
Antimicrobial screening context; core hydroxyl group drives activity.
Class SAR; target compound MIC not reported.
Antimicrobial SAR Minimum Inhibitory Concentration (MIC) Salicylaldehydes

Recommended Procurement and Use Cases


ALDH3A1-Targeted Drug Discovery

This compound is a validated inhibitor of human ALDH3A1 (IC50 = 2.10 μM), an enzyme implicated in cancer stem cell maintenance and chemoresistance [1]. Researchers developing ALDH3A1-selective probes or therapeutic leads should procure this specific 5-(4-methoxyphenyl)-substituted salicylaldehyde, as simpler benzaldehyde and salicylaldehyde analogs lack the extended aromatic moiety required for target engagement [1]. The compound serves as a chemical starting point for structure-activity optimization in oncology research.

Optoelectronic Material Building Block

The biphenyl-like architecture of this compound provides an extended conjugation pathway that shifts UV-vis absorption maxima toward longer wavelengths relative to simple methoxybenzaldehydes [2]. This makes it a preferred aldehyde building block for constructing Schiff bases, hydrazones, and benzofurans with tailored optical properties for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials [2]. Its bifunctional reactivity (aldehyde + phenol) enables selective, sequential derivatization strategies [3].

Lipophilic Library Expansion

With a computed XLogP3 of 3.2, this compound offers significantly higher lipophilicity than standard salicylaldehyde (XLogP ~1.2) [4][5]. Compound collection curators seeking to enhance the hydrophobic diversity of screening libraries should consider this analog over simpler methoxybenzaldehydes. Its increased logP may improve cell membrane penetration in whole-cell assays while maintaining a reactive aldehyde handle for on-DNA encoded library synthesis or fragment-based drug discovery.

Metal-Chelating Ligand Precursor

The ortho-hydroxy benzaldehyde moiety is a well-established ligand for transition metals, forming stable complexes via deprotonated phenolate oxygen and aldehyde carbonyl coordination [6]. The 5-(4-methoxyphenyl) substituent increases the ligand's steric bulk and lipophilicity, which can modulate the solubility, aggregation state, and catalytic activity of the resulting metal complexes. This compound is thus a specialized precursor for synthesizing salen-type ligands or Schiff base catalysts where ligand geometry and solubility profile are critical parameters [6].

Application
Selection Property
Validation Focus
ALDH3A1-targeted studies
Biochemical target engagement
ALDH3A1 inhibition endpoint review
Optoelectronic building block
Extended conjugation pathway
UV-vis absorption and fluorescence profiling
Lipophilic library expansion
Computed XLogP3
Solubility and permeability assay review
Metal-chelating ligand precursor
Bifunctional ortho-hydroxy aldehyde
Complexation geometry and solubility profile
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